molecular formula C6H6Cl4 B14424626 1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane CAS No. 83662-40-2

1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane

Cat. No.: B14424626
CAS No.: 83662-40-2
M. Wt: 219.9 g/mol
InChI Key: ZANKIQGTYINFJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane is an organic compound belonging to the class of cyclopropanes. Cyclopropanes are characterized by their three-membered ring structure, which imparts significant strain and reactivity to the molecule. This compound is notable for its unique structure, which includes a trichloroethenyl group attached to the cyclopropane ring, making it a subject of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane can be synthesized through the reaction of tetrachlorocyclopropene with ethylene in the presence of a catalyst. The reaction is typically carried out in a high-pressure vessel at elevated temperatures (around 170°C) and pressures (20 atm). The process involves the use of dry tetrachloroethylene as a solvent and anhydrous sodium carbonate as a base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-pressure reactors and efficient distillation techniques are common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

    Addition Reactions: The trichloroethenyl group can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Addition: Reagents like hydrogen chloride or bromine in the presence of a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various chloro-substituted cyclopropanes, while addition reactions can produce halogenated derivatives.

Scientific Research Applications

1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the strained cyclopropane ring, which can undergo ring-opening reactions. The trichloroethenyl group can also participate in various chemical transformations, contributing to the compound’s overall reactivity and potential biological activity .

Comparison with Similar Compounds

    Cyclopropane: The simplest cyclopropane compound, used as a reference for studying the reactivity of substituted cyclopropanes.

    1-Chloro-1-(trichloroethenyl)cyclopropane: A closely related compound with similar structural features and reactivity.

    Tetrachlorocyclopropene: A precursor in the synthesis of 1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane.

Uniqueness: this compound is unique due to the presence of both a trichloroethenyl group and a methyl group on the cyclopropane ring. This combination imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

83662-40-2

Molecular Formula

C6H6Cl4

Molecular Weight

219.9 g/mol

IUPAC Name

1-chloro-2-methyl-1-(1,2,2-trichloroethenyl)cyclopropane

InChI

InChI=1S/C6H6Cl4/c1-3-2-6(3,10)4(7)5(8)9/h3H,2H2,1H3

InChI Key

ZANKIQGTYINFJR-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(C(=C(Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.